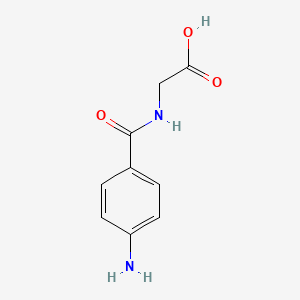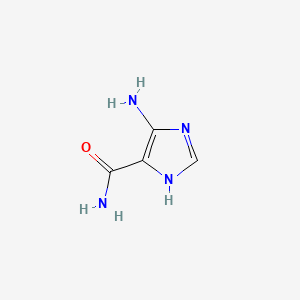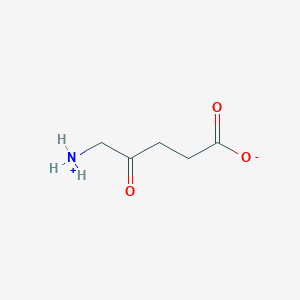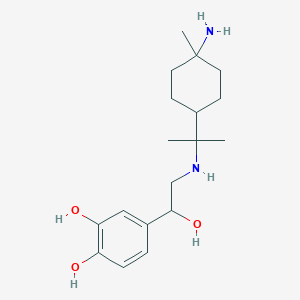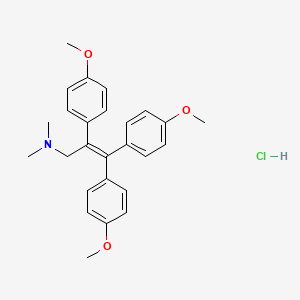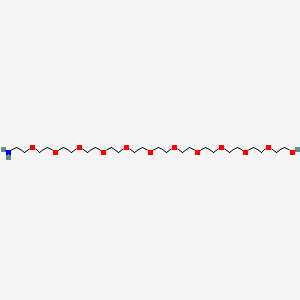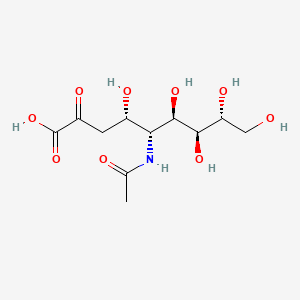
N-acetyl-beta-neuraminic acid
Overview
Description
N-Acetyl-D-neuraminic acid, commonly known as NeuAc, is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a well-known member of the sialic acid family, which plays a crucial role in various biological processes. NeuAc is found in cell surface glycolipids and glycoproteins, where it is involved in cellular recognition events, virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Mechanism of Action
Target of Action
5-N-Acetyl-beta-D-neuraminic acid, also known as N-acetylneuraminic acid (Neu5Ac), is a key component of cell surface glycoproteins and glycolipids . It plays a crucial role in cellular recognition events and cell adhesion . Neu5Ac acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin . It is also involved in the virus life cycle and is an important target of the host immune system .
Mode of Action
Neu5Ac interacts with its targets by acting as a receptor for influenza viruses. This interaction allows the attachment of the virus to mucous cells via hemagglutinin, which is an early step in acquiring influenza virus infection . The binding of Neu5Ac to the virus is reversible, which likely allows neuraminidase patches to catalyze the removal of the sialic acid when the hemagglutinin is no longer bound, thereby initiating movement of the virion through mucus and over the cell surface .
Biochemical Pathways
Neu5Ac is synthesized through a two-step enzymatic process involving N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation . This process produces Neu5Ac with high production efficiency . The major challenges in producing Neu5Ac with high yield include multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs .
Pharmacokinetics
It’s worth noting that the production of neu5ac involves enzymatic synthesis using age and nal . The efficiency of this process can be influenced by factors such as pyruvate concentration and temperature shift during the process .
Result of Action
The action of Neu5Ac results in a variety of biological functions. It is involved in cellular recognition events and cell adhesion . It also plays a critical role in the virus life cycle and is an important target of the host immune system . Moreover, it has been found that Neu5Ac levels in plasma are significantly correlated with coronary heart disease events .
Action Environment
The action of Neu5Ac can be influenced by environmental factors. For instance, the production of Neu5Ac through enzymatic synthesis can be affected by factors such as pyruvate concentration and temperature shift during the process . Additionally, the action of Neu5Ac as a receptor for influenza viruses can be influenced by the presence of mucous cells .
Biochemical Analysis
Biochemical Properties
5-N-Acetyl-beta-D-neuraminic acid plays a significant role in biochemical reactions. It is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane . It is involved in cellular recognition events and regulates a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Cellular Effects
5-N-Acetyl-beta-D-neuraminic acid has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell adhesion and modulating signal transduction pathways. It is also involved in the recognition of cell-surface molecules.
Molecular Mechanism
The molecular mechanism of action of 5-N-Acetyl-beta-D-neuraminic acid involves its binding interactions with biomolecules and changes in gene expression. It acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin . In the biology of bacterial pathogens, it can be used either as a nutrient, providing both carbon and nitrogen to the bacteria, or in some pathogens, can be activated and placed on the cell surface .
Temporal Effects in Laboratory Settings
Transport and Distribution
5-N-Acetyl-beta-D-neuraminic acid is transported and distributed within cells and tissues. Bacteria have evolved transporters for Neu5Ac to enable them to capture it from their environment
Subcellular Localization
The subcellular localization of 5-N-Acetyl-beta-D-neuraminic acid is primarily at the cell membrane, where it is a crucial component of complex glycans on mucins and glycoproteins
Preparation Methods
NeuAc can be produced through several methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. Among these methods, enzymatic synthesis is highly efficient and involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-D-neuraminic acid lyase (NAL) for aldol condensation. This two-step enzymatic process uses pyruvate and N-acetyl-glucosamine as substrates . Industrial production of NeuAc often involves optimizing various parameters such as pyruvate concentration and temperature to increase conversion yield .
Chemical Reactions Analysis
NeuAc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NeuAc can lead to the formation of N-acetyl-D-mannosamine, while reduction can yield N-acetyl-D-glucosamine .
Scientific Research Applications
NeuAc has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex carbohydrates. In biology, NeuAc is involved in cellular recognition and signaling processes. In medicine, it is used as a nutraceutical for infant brain development and as an intermediate for pharmaceutical production. NeuAc also has anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable compound for therapeutic applications .
Comparison with Similar Compounds
NeuAc is unique among sialic acids due to its specific structure and biological functions. Similar compounds include N-glycolylneuraminic acid (Neu5Gc) and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). While Neu5Gc is found in many animals but not in humans, KDN is present in both bacteria and animals. NeuAc is the only sialic acid found in humans, making it particularly significant in human biology .
Properties
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRNKJHWKZAKO-LUWBGTNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Sigma-Aldrich MSDS] | |
| Record name | N-Acetylneuraminic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
131-48-6 | |
| Record name | N-acetylneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


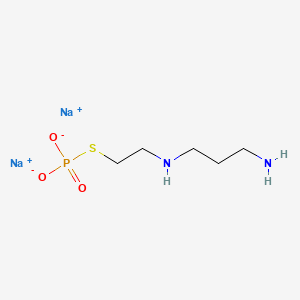


![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)
